
Fostriecin sodium
Structure
2D Structure

3D Structure of Parent
Propiedades
IUPAC Name |
sodium;[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27O9P.Na/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20;/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26);/q;+1/p-1/b3-2-,6-4+,8-5-,12-11+;/t15-,16+,17+,19+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUIKNRVGYFSHL-IAVQPKKASA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](/C=C/[C@H]1CC=CC(=O)O1)([C@@H](C[C@H](/C=C\C=C/C=C/CO)O)OP(=O)(O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26NaO9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Water > 300 (mg/mL), Methanol 20 (mg/mL) | |
Record name | FOSTRIECIN | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/339638%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
87860-39-7 | |
Record name | Fostriecin sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087860397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FOSTRIECIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TXS63IX8M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descripción
Historical Context and Isolation of Fostriecin (B16959) Sodium
Fostriecin was first identified as a novel antitumor antibiotic during a screening program aimed at discovering new antineoplastic agents from natural sources. cancer.govnih.govtocris.comresearchgate.net It was isolated from the fermentation broth of the soil bacterium Streptomyces pulveraceus. cancer.govwikipedia.orgsigmaaldrich.com The compound is also known by other identifiers such as CI-920 and PD 110161. medchemexpress.comnih.gov Initial research highlighted its potential as an anticancer agent, which led to its progression into Phase I clinical trials. However, these trials were ultimately discontinued (B1498344) due to challenges related to the compound's storage instability and unpredictable chemical purity. nih.gov
Origin and Classification as a Natural Product
Fostriecin is a naturally occurring substance produced by Streptomyces pulveraceus. wikipedia.orgsigmaaldrich.com From a chemical standpoint, it is classified as a type I polyketide synthase (PKS) derived natural product. wikipedia.org Its structure is characterized by a phosphate (B84403) monoester, an α,β-unsaturated lactone, and a conjugated linear triene chain. wikipedia.orgsigmaaldrich.comnih.gov Fostriecin belongs to a class of structurally related natural products that includes compounds like cytostatin (B162469) and the phoslactomycins. wikipedia.orgnih.gov
Property | Description | Citation |
Natural Source | Streptomyces pulveraceus | cancer.govwikipedia.org |
Chemical Class | Type I Polyketide | wikipedia.org |
Functional Groups | Phosphate ester, α,β-unsaturated lactone, Conjugated triene | wikipedia.org |
Overview of Therapeutic Relevance and Early Research Directions
The initial therapeutic interest in fostriecin was centered on its antitumor properties. Early in vitro studies demonstrated its activity against a range of cancer cell lines, including leukemia, lung, breast, and ovarian cancers. wikipedia.org Furthermore, it showed efficacy in in vivo models of leukemia. sigmaaldrich.com
The primary mechanism of action was initially thought to be the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. cancer.govnih.gov However, subsequent research revealed a more potent and selective activity. It was discovered that fostriecin is a powerful inhibitor of serine/threonine protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4). tocris.comwikipedia.orgnih.govnih.govhellobio.comrndsystems.com It is considered one of the most selective small molecule inhibitors of protein phosphatases discovered to date. nih.gov In contrast, its inhibitory effect on protein phosphatase 1 (PP1) is significantly weaker. nih.govhellobio.com
This inhibition of protein phosphatases is now believed to be the principal contributor to fostriecin's antitumor effects. nih.govaacrjournals.org By interfering with these enzymes, fostriecin disrupts critical cellular processes such as cell cycle control, proliferation, and differentiation. cancer.govaacrjournals.org Specifically, it has been shown to induce a G2-M phase arrest in the cell cycle and to interfere with the mitotic entry checkpoint. aacrjournals.orgaacrjournals.orgresearchgate.net Beyond its potential in oncology, research has also explored the cardioprotective effects of fostriecin, with studies indicating it can limit myocardial infarct size. ahajournals.org
Target Enzyme | Inhibitory Potency (IC50) | Citation |
Protein Phosphatase 2A (PP2A) | 1.5 - 3.2 nM | tocris.comwikipedia.orgnih.gov |
Protein Phosphatase 4 (PP4) | 3 nM | tocris.comwikipedia.orghellobio.com |
Protein Phosphatase 1 (PP1) | 131 µM | nih.govhellobio.com |
Topoisomerase II | 40 µM | rndsystems.com |
Primary Enzymatic Targets and Inhibition Profiles
Fostriecin sodium exerts its effects primarily through the potent and selective inhibition of specific serine/threonine protein phosphatases. researchgate.net Its inhibitory action is not uniform across all phosphatases, demonstrating a clear preference for certain members of this enzyme family.
Highly Potent Inhibition of Protein Phosphatase 2A (PP2A)
The principal molecular target of this compound is Protein Phosphatase 2A (PP2A), a crucial enzyme involved in a wide array of cellular processes, including cell growth, signal transduction, and apoptosis. nih.gov Fostriecin is a highly potent inhibitor of PP2A, with studies reporting IC50 values in the low nanomolar range. tocris.comnih.gov Specifically, the IC50 for PP2A has been documented to be as low as 1.5 nM to 3.2 nM. tocris.comnih.gov This potent inhibition disrupts the normal dephosphorylation of numerous substrate proteins, leading to significant downstream effects on cellular function. researchgate.net The high selectivity for PP2A over other phosphatases like PP1 is a key characteristic of fostriecin's inhibitory profile. nih.gov
Potent Inhibition of Protein Phosphatase 4 (PP4)
Table 1: Inhibitory Profile of this compound Against Various Phosphatases and Enzymes
Target Enzyme | IC50 Value | Reference |
---|---|---|
Protein Phosphatase 2A (PP2A) | 1.5 nM - 3.2 nM | tocris.comnih.govnih.gov |
Protein Phosphatase 4 (PP4) | 3 nM | tocris.comnih.govnih.gov |
Protein Phosphatase 1 (PP1) | 4 µM - 131 µM | nih.govnih.gov |
Topoisomerase II | 40 µM | tocris.comnih.gov |
Protein Phosphatase 2B (PP2B) | No apparent inhibition | tocris.com |
Cell Cycle Regulation and Mitotic Dysregulation
The potent inhibition of PP2A and PP4 by this compound leads to profound disruptions in cell cycle progression, particularly during mitosis.
Induction of Premature Mitotic Entry
By abrogating the mitotic entry checkpoint, fostriecin induces cycling cells to enter mitosis prematurely. This forced entry into a critical phase of the cell cycle without proper preparation leads to a cascade of errors in subsequent mitotic events. The premature condensation of chromosomes and entry into a mitotic state are hallmark cellular responses to fostriecin treatment. tocris.com
Impact on Later Mitotic Stages and Spindle Formation
The disruptive effects of fostriecin extend beyond mitotic entry, significantly impacting the later stages of mitosis. The proper formation and function of the mitotic spindle are severely compromised in the presence of the compound. Research has shown that fostriecin treatment leads to the formation of aberrant mitotic spindles. This is characterized by the absence of normal half-spindles, which are essential for proper chromosome segregation. tocris.com Consequently, cells treated with fostriecin fail to progress through anaphase and telophase correctly, leading to a mitotic block. tocris.com This disruption of spindle formation and function ultimately contributes to the cytotoxic effects of the compound.
Preclinical Efficacy and Biological Activities of Fostriecin Sodium
Modulation of β2-Adrenoceptor-Driven Responses
Fostriecin (B16959) sodium, a potent and selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4), has been investigated for its influence on cellular signaling pathways, including those driven by G protein-coupled receptors (GPCRs) such as the β2-adrenoceptor. tandfonline.comtocris.comrndsystems.com Research into its effects has provided insights into the regulatory roles of protein phosphatases in receptor function and downstream responses. tandfonline.com
The β2-adrenoceptors are key regulators of various physiological processes, and their activity is tightly controlled by a balance of phosphorylation and dephosphorylation events. nih.gov Agonist binding to the receptor triggers phosphorylation by G protein-coupled receptor kinases (GRKs), a key step in receptor desensitization and internalization. tandfonline.com Subsequent dephosphorylation by phosphatases, such as PP2A, is crucial for receptor recycling and resensitization to further agonist stimulation.
Studies utilizing human lung mast cells (HLMCs) have been instrumental in elucidating the role of PP2A in β2-adrenoceptor function by using fostriecin as a selective inhibitor. tandfonline.comnih.gov In these cells, β2-adrenoceptor agonists like salbutamol (B1663637) typically inhibit the release of histamine (B1213489). tandfonline.com Research has shown that fostriecin can modulate this response, highlighting the importance of PP2A in maintaining the normal function of mast cell β2-adrenoceptors. tandfonline.comnih.gov
Detailed research findings indicate that the duration of exposure to fostriecin is a critical factor in its modulatory effects. Short-term incubation (4 hours) of HLMCs with fostriecin did not produce a significant change in the inhibitory effects of salbutamol on histamine release. However, prolonged exposure had a marked impact.
Long-term incubation (24 hours) of mast cells with fostriecin resulted in a significant attenuation of the inhibitory effects of salbutamol. tandfonline.comnih.gov Specifically, this extended pretreatment led to a statistically significant reduction in the maximal inhibitory response to salbutamol. tandfonline.comnih.govwhiterose.ac.uk This finding suggests that the sustained inhibition of PP2A by fostriecin disrupts the normal dephosphorylation cycle of the β2-adrenoceptor. By preventing the dephosphorylation of agonist-occupied receptors, fostriecin leads to an accumulation of phosphorylated, and thus non-functional, receptors, ultimately dampening the cellular response to β2-agonists.
Interestingly, in the same study system, treatments with fostriecin did not have a significant effect on either the potency or the efficacy of the non-selective β-agonist isoprenaline.
The table below summarizes the key findings from a study investigating the long-term effects of fostriecin on the β2-adrenoceptor-driven response in human mast cells.
Treatment Condition | Agonist | Observed Effect on Histamine Release Inhibition | Reference |
Control (No Fostriecin) | Salbutamol | Maximal inhibition of 41.2% | tandfonline.com |
Fostriecin (10⁻⁶ M for 24h) | Salbutamol | Maximal inhibition reduced to 29.9% (p < 0.001) | tandfonline.com |
These preclinical findings underscore the pivotal role of PP2A in the regulation of β2-adrenoceptor signaling and demonstrate that its inhibition by fostriecin can significantly alter receptor-mediated cellular responses. tandfonline.comnih.gov
Clinical Development and Challenges of Fostriecin Sodium
Outcomes of Phase I Clinical Studies
Fostriecin (B16959) sodium, a natural product isolated from Streptomyces pulveraceus, entered Phase I clinical trials as a potential anticancer agent based on promising preclinical activity. hebmu.edu.cnsigmaaldrich.com These initial human studies provided critical insights into its safety, pharmacokinetics, and preliminary efficacy.
Observed Toxicities and Adverse Event Profiles
Phase I trials were designed to determine the maximum-tolerated dose (MTD) and toxicity profile of fostriecin. nih.gov In a study involving 46 patients treated with escalating doses, several dose-limiting toxicities were identified. nih.gov These adverse events included elevations in creatinine, bilirubin, and hepatic transaminases. nih.gov Patients also experienced non-hematological toxicities such as nausea, anorexia, lethargy, and hypotension. nih.gov Preclinical studies in rats had previously identified the kidney as a target organ, noting reversible effects including increases in serum BUN and creatinine. nih.gov The toxicological profile observed in rats also included bone marrow hypocellularity, leukopenia, and necrosis of lymphoid tissues, which is consistent with the cytotoxic mechanism of the compound. nih.gov
Table 1: Dose-Limiting Toxicities Observed in Fostriecin Phase I Clinical Trials
Toxicity Category | Specific Adverse Events |
---|---|
Renal | Elevation of creatinine |
Hepatic | Elevation of bilirubin, Elevation of hepatic transaminases |
Constitutional | Nausea, Anorexia, Lethargy |
Cardiovascular | Hypotension |
Data sourced from a Phase I study of fostriecin administered as a daily bolus infusion for five consecutive days. nih.gov
Pharmacokinetic Evaluations and Metabolite Characterization
Pharmacokinetic (PK) studies were conducted during the Phase I trials to understand the absorption, distribution, metabolism, and excretion of fostriecin in humans. nih.gov The analysis of plasma samples was facilitated by the development of a high-pressure liquid chromatographic (HPLC) method. nih.gov
The pharmacokinetic data from human patients were found to be compatible with a two-compartment model. nih.gov A regression analysis showed a significant relationship between the administered dose and drug clearance; however, the correlation was weak, indicating a low predictive value for the model. nih.gov Notably, there was no significant difference observed in the pharmacokinetic parameters with repeated dosing during the same treatment cycle. nih.gov Preclinical PK studies in rabbits determined an elimination half-life of 11.95 ± 8.55 minutes. nih.gov
Table 2: Summary of Pharmacokinetic Findings for Fostriecin
Parameter | Finding | Source |
---|---|---|
PK Model (Human) | Compatible with a two-compartment model. | nih.gov |
Dose vs. Clearance (Human) | Significant but weak correlation (r² = 0.168). | nih.gov |
Repeated Dosing (Human) | No significant difference in PK parameters. | nih.gov |
| Elimination Half-life (Rabbit) | 11.95 ± 8.55 minutes. | nih.gov |
Preliminary Efficacy Assessments in Human Patients
The primary goal of Phase I trials is to assess safety, but preliminary efficacy is also monitored. In the initial human studies of fostriecin, no objective tumor responses (complete or partial) were observed. nih.gov However, a notable outcome was that 16 of the 46 treated patients achieved stable disease. nih.gov The median duration of this stable disease response was 2.6 months. nih.gov
Factors Limiting Clinical Progression
Despite demonstrating some biological activity, the clinical development of fostriecin was ultimately halted. The decision to suspend the trials was not due to overwhelming toxicity but rather to significant technical and logistical challenges related to the drug product itself. hebmu.edu.cnnih.gov
Stability and Purity Challenges of the Natural Product
A major impediment to the clinical progression of fostriecin was the difficulty in ensuring a consistent and stable supply of the drug. nih.gov The Phase I study was closed before the MTD was reached specifically because of problems with the drug supply from the National Cancer Institute (NCI). nih.gov
These supply issues were rooted in the inherent chemical properties of fostriecin as a natural product. hebmu.edu.cn Key challenges included the storage instability of the compound and unpredictable purity in the clinical supply. hebmu.edu.cn The purity of the initial product was approximately 90%, which could be improved to over 96% through reverse-phase chromatography. hebmu.edu.cn To mitigate stability problems, fostriecin was formulated as a sodium ascorbate (B8700270) salt to help protect against oxidation. hebmu.edu.cn Nevertheless, these concerns surrounding the stability and purity of the naturally produced material were significant enough to lead to the discontinuation of the clinical trials. hebmu.edu.cnnih.gov
Attainment of Pharmacologically Relevant Plasma Concentrations
The premature termination of the Phase I trials meant that dose escalation was not completed, and therefore the maximum tolerated dose and optimal therapeutic dose levels were never established. hebmu.edu.cn However, the limited data gathered suggested that achieving plasma concentrations of fostriecin that were effective in animal models was indeed possible in human patients. nih.gov This indicates that the challenge was not necessarily the inability to achieve therapeutic exposure, but rather the inability to reliably manufacture and supply a stable, high-purity product for continued clinical investigation. hebmu.edu.cnnih.gov
Implications for Therapeutic Potential and Clinical Translation
The journey of fostriecin sodium from a naturally occurring antibiotic to a potential therapeutic agent has been shaped by its unique molecular interactions and significant developmental hurdles. The implications of its preclinical findings for its therapeutic promise and the challenges faced in its clinical translation are substantial, highlighting both its potential and the difficulties in harnessing it.
Fostriecin's primary mechanism of action is the potent and selective inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4). tocris.comhebmu.edu.cnnih.govrndsystems.com It is considered one of the most selective small-molecule inhibitors of these phosphatases discovered to date. hebmu.edu.cn PP2A is a critical tumor suppressor, and its inhibition can paradoxically lead to cell death in certain cancer contexts. This potent activity against key cellular regulators forms the foundation of its therapeutic potential in oncology. nih.gov Additionally, fostriecin exhibits inhibitory activity against topoisomerase II, an enzyme crucial for DNA replication and a well-established target for cancer chemotherapy. tocris.comnih.gov While this dual mechanism could theoretically offer a broader or more potent antitumor effect, the relative contribution of each inhibition to the observed cytotoxicity in preclinical models has not been fully clarified. hebmu.edu.cnnih.gov In vitro studies have suggested that at cytotoxic concentrations, the inhibition of topoisomerase II might be the major mechanism of action. nih.gov
The therapeutic potential of fostriecin is supported by preclinical data showing its antitumor activity. nih.gov However, translating this potential into clinical benefit has been fraught with challenges. Initial Phase I clinical trials were undertaken to evaluate the safety and pharmacokinetics of fostriecin in patients with cancer. nih.govnih.gov These trials were ultimately suspended not due to overwhelming toxicity, but because of issues related to the drug's storage instability and unpredictable chemical purity in the clinical supply. hebmu.edu.cnnih.gov Consequently, the trials were closed before a maximum tolerated dose (MTD) could be established, and the plasma concentrations achieved in patients were below the levels required to produce growth inhibition in laboratory studies. hebmu.edu.cnnih.gov Despite this, some signs of potential activity were noted, with 16 patients experiencing stable disease. nih.gov
These developmental setbacks underscore the critical importance of pharmaceutical quality and formulation in clinical translation. The inability to deliver a stable and pure compound prevented a thorough evaluation of fostriecin's efficacy and safety at therapeutic dose levels. hebmu.edu.cn The challenges with the natural product supply have spurred research into synthetic chemistry. Recently, new, more efficient methods for synthesizing fostriecin and its analogs have been developed. nih.govnih.gov These advancements are crucial, as they may provide a reliable source of pure, stable fostriecin, potentially enabling the resumption of clinical trials and a proper assessment of its therapeutic window. nih.govnih.gov
Beyond oncology, preclinical research has suggested other therapeutic avenues. For instance, studies in animal models have shown that fostriecin can limit myocardial infarct size, even when administered after the onset of ischemia, pointing to a potential role in cardiovascular medicine. ahajournals.org The clinical experience, though limited, suggested that the toxicity associated with other PP2A inhibitors like okadaic acid might not be solely related to the inhibition of the phosphatase itself. ahajournals.org
Data Tables
Table 1: Inhibitory Activity of Fostriecin This table summarizes the in vitro inhibitory concentrations (IC₅₀) of fostriecin against various molecular targets.
Target Enzyme | IC₅₀ Value | Reference(s) |
Protein Phosphatase 2A (PP2A) | 1.5 - 3.2 nM | tocris.comnih.govhellobio.commedchemexpress.cn |
Protein Phosphatase 4 (PP4) | 3 nM | tocris.comhellobio.commedchemexpress.cn |
Topoisomerase II | 40 µM | tocris.comrndsystems.com |
Protein Phosphatase 1 (PP1) | 131 µM | tocris.comnih.govhellobio.com |
Protein Phosphatase 5 (PP5) | ~60 µM | nih.govhellobio.com |
Table 2: Summary of Fostriecin Phase I Clinical Trial Findings This table outlines the key aspects and outcomes of the initial Phase I clinical evaluation of fostriecin.
Parameter | Finding | Reference(s) |
Objective | Evaluate Maximum-Tolerated Dose (MTD), toxicity, and pharmacokinetics. | nih.gov |
Patient Population | 46 patients with various cancers. | nih.gov |
Clinical Outcome | No tumor responses observed; 16 patients achieved stable disease. | nih.gov |
Pharmacokinetics | Plasma concentrations were below those needed for in vitro growth inhibition. | hebmu.edu.cn |
Primary Challenge | Study closed before reaching MTD. | nih.gov |
Reason for Discontinuation | Issues with drug instability and unpredictable purity of the clinical supply. | hebmu.edu.cnnih.gov |
Fostriecin Sodium in Drug Discovery and Therapeutic Strategy
Validation of Protein Phosphatases as Anticancer Drug Targets
The journey of fostriecin (B16959) from a compound with an unknown mechanism to a specific protein phosphatase inhibitor helped solidify the standing of these enzymes as viable anticancer drug targets. nih.gov Initially, fostriecin's cytotoxic effects were attributed to the inhibition of DNA topoisomerase II, though its efficacy at this was relatively weak, with a half-maximal inhibitory concentration (IC50) of 40 μM. nih.govaacrjournals.orgepa.gov Deeper investigation into its effects on the cell cycle revealed a more potent activity: fostriecin was found to interfere with the mitotic entry checkpoint, causing cells to enter mitosis prematurely, even in the presence of DNA damage or incompletely replicated DNA. aacrjournals.orgepa.govresearchgate.net This effect was observed across various rodent, simian, and human cancer cell lines. aacrjournals.org
This unique biological activity was subsequently linked to the potent and highly selective inhibition of specific serine/threonine protein phosphatases. researchgate.netnih.gov Fostriecin is a powerful inhibitor of PP2A and PP4, with reported IC50 values in the low nanomolar range. tocris.comrndsystems.commedchemexpress.cn In contrast, its inhibition of Protein Phosphatase 1 (PP1) is significantly weaker, and it has no apparent effect on Protein Phosphatase 2B (PP2B). tocris.comnih.govrndsystems.com This high degree of selectivity for PP2A and PP4 over other phosphatases distinguished fostriecin from other natural product inhibitors and highlighted its potential for therapeutic development with a clearer toxicity profile. nih.gov
The mechanism involves fostriecin covalently binding to the Cys269 residue of the PP2A catalytic subunit (PP2Ac). nih.gov This binding at the α,β-unsaturated lactone via a conjugate addition reaction effectively inactivates the enzyme. nih.gov By inhibiting PP2A and PP4, fostriecin disrupts the delicate balance of protein phosphorylation that governs cell cycle progression, ultimately triggering apoptosis in cancer cells. nih.gov The strong correlation between fostriecin's phosphatase inhibition and its cytotoxicity in tumor cell cultures provided compelling evidence that these enzymes are critical regulators of cell survival and proliferation, thereby validating them as important targets for anticancer drug development. researchgate.net
Target Enzyme | IC50 Value |
---|---|
Protein Phosphatase 2A (PP2A) | 1.5 nM - 40 nM tocris.comresearchgate.netnih.gov |
Protein Phosphatase 4 (PP4) | 3 nM tocris.comrndsystems.commedchemexpress.cn |
Protein Phosphatase 1 (PP1) | 4 µM - 131 µM tocris.comresearchgate.netnih.gov |
Topoisomerase II | 40 µM tocris.comaacrjournals.orgepa.gov |
Protein Phosphatase 2B (PP2B) | No apparent inhibition tocris.comnih.gov |
Rational Design of Fostriecin-Based Chemotherapeutic Agents
The promising antitumor activity of fostriecin, coupled with the challenges of its natural supply and stability, prompted efforts into its total synthesis and the rational design of structural analogs. nih.govnih.gov These studies have been crucial for understanding the structure-activity relationships (SAR) of fostriecin and for creating new compounds with potentially improved therapeutic properties. nih.gov
The total synthesis of fostriecin and related natural products like cytostatin (B162469) has enabled the production of key analogs to probe the biological significance of different parts of the molecule. nih.gov SAR studies have revealed several critical features for its inhibitory activity against protein phosphatases:
The Phosphate (B84403) Group: Analogs lacking the phosphate monoester, such as dephosphofostriecin, exhibit minimal inhibitory activity against PP2A, demonstrating that this group is essential for potent inhibition. nih.gov
The Lactone Moiety: Modifications to the α,β-unsaturated δ-lactone ring, such as saturation, alter the electrophilic nature of the molecule and impact its activity. nih.gov This is consistent with the finding that fostriecin covalently binds to PP2A via this lactone. nih.gov
Stereochemistry: The synthesis of diastereomers of the related compound cytostatin showed the importance of the C11-hydroxyl group's specific stereochemistry for effective PP2A inhibition. nih.gov
Based on these findings, medicinal chemists can pursue a rational design approach to develop novel chemotherapeutic agents. This involves synthesizing analogs that retain the essential pharmacophore responsible for phosphatase inhibition while modifying other parts of the molecule to enhance drug-like properties. mdpi.commdpi.com The goal is to create compounds with improved stability, better pharmacokinetic profiles, and potentially even greater selectivity, overcoming the limitations of the original natural product. researchgate.net
Strategies for Addressing Physicochemical and Pharmacokinetic Limitations
Despite its potent in vitro activity, the clinical development of fostriecin was hampered by significant challenges related to its physicochemical and pharmacokinetic properties. nih.govnih.gov A Phase I clinical trial of fostriecin administered as a daily intravenous bolus for five days was ultimately closed before a maximum tolerated dose could be determined due to problems with the drug supply from the National Cancer Institute (NCI). nih.gov
The primary physicochemical limitation of fostriecin is its instability. The molecule is highly susceptible to oxidation, which created difficulties in producing a consistently pure and stable clinical supply. hebmu.edu.cnnih.gov One strategy employed to mitigate this was the formulation of fostriecin as a sodium ascorbate (B8700270) salt, intended to increase its stability against oxidation. hebmu.edu.cn
Pharmacokinetic studies from the Phase I trial provided further insights into its limitations. The data were consistent with a two-compartment model, but regression analysis showed a weak relationship between the administered dose and drug clearance, indicating a low predictive value for the model. nih.gov Dose-limiting toxicities observed in the 46 patients treated included elevated creatinine, bilirubin, and hepatic transaminases, as well as nausea, anorexia, lethargy, and hypotension. nih.gov These findings underscore the need for developing analogs with more predictable pharmacokinetics and an improved safety profile. Future strategies could involve creating prodrugs or employing novel drug delivery systems to improve stability and target the compound more effectively to tumor tissues, thereby reducing systemic toxicity.
Exploration of Combinatorial Therapeutic Approaches
The use of combination therapy, where two or more therapeutic agents are administered together, is a cornerstone of modern cancer treatment. oncotarget.com This approach can enhance efficacy, overcome or prevent drug resistance, and reduce toxicity by targeting multiple key pathways simultaneously. oncotarget.comnih.gov While clinical trials specifically investigating fostriecin in combination therapies are limited due to its developmental halt, its unique mechanism of action makes it a theoretically attractive candidate for such strategies.
Fostriecin's ability to inhibit PP2A and force cells into mitosis even with damaged DNA suggests a powerful synergy with DNA-damaging agents or radiation therapy. aacrjournals.orgepa.gov For instance, cancer cells often arrest their cell cycle to repair DNA damage caused by chemotherapy; fostriecin could override this checkpoint, pushing the damaged cells into a lethal mitosis. aacrjournals.orgresearchgate.net
Furthermore, combining a highly specific PP2A inhibitor with other targeted therapies could yield synergistic effects. oncotarget.com Cancer is a complex disease often driven by multiple genetic and signaling abnormalities. pfizer.com A multi-modality approach that pairs a fostriecin-like agent with drugs targeting other pathways, such as kinase inhibitors or antibody-drug conjugates (ADCs), could create a more comprehensive and effective attack on cancer cells. pfizer.com The rationale is that inhibiting parallel survival pathways or different nodes within the same pathway can lead to a greater anti-cancer effect than what can be achieved with monotherapy. mdpi.com The development of new, stable, and orally bioavailable fostriecin analogs could reignite interest in exploring these promising combinatorial approaches in both preclinical and clinical settings.
Future Directions and Emerging Research Perspectives
Deeper Elucidation of Interacting Signaling Pathways
Fostriecin (B16959) is a potent inhibitor of protein phosphatase 2A (PP2A) and PP4, with IC50 values in the low nanomolar range (1.5 nM and 3.0 nM, respectively). wikipedia.orgtocris.comrndsystems.com It is significantly more selective for PP2A compared to protein phosphatase 1 (PP1), which it inhibits at much higher concentrations (IC50 of 131 μM). tocris.comnih.gov Fostriecin shows no significant effect on protein phosphatase 2B (PP2B). tocris.comnih.gov This high selectivity for PP2A is a key aspect of its biological activity. nih.gov
The inhibition of PP2A, a crucial enzyme in cell growth, division, and signal transduction, is believed to be central to fostriecin's antitumor effects. wikipedia.org Research indicates that by inhibiting PP2A, fostriecin can interfere with the mitotic entry checkpoint, causing cells to enter mitosis prematurely, even with incomplete DNA replication. researchgate.netaacrjournals.org This disruption of the cell cycle can lead to apoptosis in cancer cells. Furthermore, PP2A inhibition by fostriecin is thought to play a role in activating cytotoxic T-lymphocytes and natural killer cells, which are involved in tumor surveillance. wikipedia.org
Studies have also shown that fostriecin induces the hyperphosphorylation of vimentin, an intermediate filament protein, leading to its reorganization. nih.gov This effect is similar to that of other known PP1 and PP2A inhibitors and suggests that fostriecin's inhibition of these phosphatases occurs in vivo. nih.gov While initial studies pointed to topoisomerase II inhibition, fostriecin's potency against PP2A is much greater, suggesting that phosphatase inhibition is the primary mechanism of its cytotoxic action at therapeutic concentrations. nih.govresearchgate.net Future research will likely focus on mapping the full spectrum of downstream signaling cascades affected by fostriecin's inhibition of PP2A and PP4, providing a more comprehensive understanding of its cellular impact.
Development of Next-Generation Fostriecin Derivatives with Enhanced Properties
The total synthesis of fostriecin and its structural analogs has been a critical step forward, enabling detailed structure-activity relationship (SAR) studies. hebmu.edu.cnnih.govnih.gov These studies are essential for developing next-generation derivatives with improved potency, selectivity, and stability.
Research has confirmed the critical importance of specific structural features for fostriecin's inhibitory activity. The C9-phosphate group and the C11-hydroxyl are vital for general phosphatase inhibition. nih.gov The α,β-unsaturated lactone moiety, particularly an interaction at the C3 position, is also crucial. nih.gov It has been proposed and experimentally demonstrated that fostriecin covalently binds to a specific cysteine residue (Cys269) in the catalytic subunit of PP2A via a conjugate addition reaction at this lactone. nih.govnih.gov
Interestingly, a derivative of fostriecin lacking the entire lactone subunit still showed significant potency and selectivity for PP2A, suggesting that other features, such as the (Z,Z,E)-triene chain, also contribute to its selective inhibition. nih.gov By systematically modifying these key structural elements, researchers aim to create analogs with enhanced therapeutic profiles. The goals include increasing selectivity for specific phosphatase subtypes, improving chemical stability to overcome issues that halted early clinical trials, and enhancing drug-like properties for better pharmacokinetic performance. hebmu.edu.cn These efforts have also been informed by studying related natural products like cytostatin (B162469), which shares structural similarities and a PP2A inhibitory mechanism with fostriecin. nih.gov
Advanced Preclinical Modeling and Biomarker Discovery
To better predict the clinical efficacy of fostriecin and its derivatives, advanced preclinical models are being employed. Traditional two-dimensional cancer cell line cultures, while useful for initial screening, often fail to replicate the complexity of tumors in vivo. mdpi.com Therefore, research is moving towards more sophisticated models. These include patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunocompromised mice. mdpi.com PDX models can better simulate human responses to drugs and are valuable for evaluating targeted therapies. mdpi.com Additionally, humanized mouse models, which possess a human immune system, can be used to study the interplay between fostriecin, the tumor, and the immune response. mdpi.com
A parallel and equally important area of research is the discovery of predictive biomarkers. Biomarkers are needed to identify patients who are most likely to respond to fostriecin treatment. Potential biomarkers could include the expression levels of PP2A or PP4, the status of the reduced-folate carrier which may be involved in cellular uptake of fostriecin, or mutations in genes within the signaling pathways that fostriecin modulates. nih.gov High-throughput genomic and proteomic analyses of cancer cells and tumors can help identify these predictive markers. mdpi.comsemanticscholar.org Developing robust biomarkers will be crucial for designing targeted clinical trials and moving towards a personalized medicine approach for fostriecin-based therapies. mdpi.com
Re-evaluation of Clinical Potential and Novel Drug Delivery Systems
Initial Phase I clinical trials with fostriecin were halted prematurely due to challenges with the drug's storage instability and unpredictable chemical purity. hebmu.edu.cn This prevented the determination of a maximum tolerated dose or the observation of therapeutic effects. hebmu.edu.cn However, the potent and selective mechanism of action of fostriecin justifies a re-evaluation of its clinical potential, provided these formulation challenges can be overcome.
The field of drug delivery has advanced significantly, offering new solutions. nih.gov Novel drug delivery systems (NDDS) such as nanoparticles, liposomes, hydrogels, and polymer-based carriers could be used to encapsulate fostriecin. nih.govmdpi.commdpi.com Such systems can protect the drug from degradation, improve its solubility, and control its release, potentially leading to a more stable and effective formulation. nih.govmdpi.com For example, nanotechnology-based systems can enhance drug stability and targeting to tumor tissues. nih.govahajournals.org These advanced formulations could address the historical issues of stability and purity, allowing for a renewed and more successful clinical investigation of fostriecin.
Drug Delivery System Type | Potential Advantage for Fostriecin |
Lipid-based Nanocarriers | Improve solubility and protect from degradation. mdpi.com |
Polymeric Nanoparticles | Allow for controlled and sustained release. mdpi.commdpi.com |
Hydrogels | Offer biocompatibility and potential for localized delivery. nih.gov |
Cell Membrane Carriers | Provide excellent biocompatibility and targeting capabilities. nih.gov |
Integration with Immunotherapy and Other Modern Cancer Treatments
The future of cancer treatment increasingly lies in combination therapies that target multiple pathways to overcome resistance and improve outcomes. nih.gov Fostriecin's unique mechanism of action makes it an attractive candidate for integration with modern cancer treatments, particularly immunotherapy. Research suggests that by inhibiting PP2A, fostriecin may activate cytotoxic T-lymphocytes and natural killer (NK) cells, key components of the anti-tumor immune response. wikipedia.org This suggests a potential synergy with immune checkpoint inhibitors, which work by unleashing the body's own immune system against cancer.
Combining fostriecin with other targeted therapies is also a promising strategy. For instance, it could be paired with drugs that block other critical cancer signaling pathways. newsweek.commdpi.com The principle of combination therapy is that by attacking the cancer cell on multiple fronts, it is harder for it to develop resistance. nih.gov Preclinical studies using advanced models will be essential to identify the most effective and synergistic combinations. newsweek.com For example, combining fostriecin with drugs that target pathways compensating for PP2A inhibition could lead to profound and durable anti-tumor responses. mdpi.com This integrated approach could unlock the full therapeutic potential of fostriecin in treating hard-to-treat cancers.
Q & A
Q. What are the primary biochemical mechanisms of Fostriecin sodium in cellular models, and how can they be experimentally validated?
this compound is a potent inhibitor of protein phosphatases, particularly PP2A and PP4, which regulate phosphorylation-dependent signaling pathways. To validate its mechanisms, researchers should:
- Use kinase/phosphatase activity assays (e.g., colorimetric or fluorometric protocols) with purified enzymes or cell lysates, ensuring proper controls (e.g., untreated samples or alternative phosphatase inhibitors like okadaic acid) .
- Monitor downstream phosphorylation events via Western blotting (e.g., ERK1/2 or Akt pathways) in cell lines treated with this compound at IC50 concentrations (typically 10–100 nM) .
- Validate specificity by comparing effects with PP2A/PP4 knockout models or siRNA-mediated knockdown .
Q. What experimental models are optimal for studying this compound’s anticancer properties?
- In vitro : Use cancer cell lines with dysregulated phosphatase activity (e.g., leukemia, breast, or ovarian cancer cells). Dose-response curves (0–200 nM) and time-course experiments (6–48 hours) are critical to assess apoptosis and cell cycle arrest .
- In vivo : Xenograft models in immunocompromised mice, with Fostriecin administered intravenously (1–5 mg/kg). Monitor tumor regression and toxicity (e.g., hepatic/renal function) due to its narrow therapeutic window .
Q. Which analytical techniques are recommended for quantifying this compound’s activity in biological samples?
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantify Fostriecin in plasma/tissue homogenates using reverse-phase C18 columns and stable isotope-labeled internal standards .
- Enzymatic Assays : Measure phosphatase inhibition via malachite green assays (detects free phosphate release) or fluorescent substrates (e.g., 6,8-difluoro-4-methylumbelliferyl phosphate) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s effects under varying experimental conditions (e.g., cadmium presence)?
- Case Study : In neuronal models, Fostriecin failed to further truncate action potentials in the presence of cadmium (a calcium channel blocker), suggesting its effects are calcium-dependent. To address such contradictions:
- Replicate experiments under standardized calcium conditions (e.g., buffered extracellular Ca²⁺ levels) .
- Use calcium chelators (e.g., BAPTA-AM) or ion channel modulators to isolate pathways .
Q. What strategies optimize this compound’s stability and bioavailability in long-term studies?
- Formulation : Use liposomal encapsulation or PEGylation to enhance plasma half-life and reduce off-target toxicity .
- Storage : Prepare fresh solutions in DMSO (avoid aqueous storage >24 hours) to prevent hydrolysis. Validate stability via LC-MS before assays .
Q. How can this compound’s synergistic effects with other kinase inhibitors be systematically evaluated?
- Combinatorial Screens : Use high-throughput platforms (e.g., SynergyFinder) to test Fostriecin with inhibitors of PI3K, mTOR, or CDKs. Calculate combination indices (CI <1 indicates synergy) .
- Mechanistic Studies : Analyze cross-talk between phosphatase inhibition and kinase signaling via phosphoproteomics (e.g., LC-MS/MS with TiO2 enrichment) .
Methodological Guidance
Q. What are the best practices for designing dose-response experiments with this compound?
- Range-Finding : Start with broad concentrations (0.1–1000 nM) and narrow based on IC50 values. Include vehicle controls (e.g., 0.1% DMSO) .
- Replicates : Use triplicate wells for cell-based assays and repeat experiments across multiple cell passages to account for variability .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic Analysis : Compare drug exposure (AUC) in vitro (steady-state) vs. in vivo (peaks/troughs). Adjust dosing schedules to mimic in vitro conditions .
- Tumor Microenvironment Models : Use 3D spheroids or organoids to bridge the gap between monolayer cultures and animal studies .
Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects?
- Nonlinear Regression : Fit dose-response data to sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50 .
- ANOVA with Post Hoc Tests : Compare means across multiple groups (e.g., Tukey’s test for pairwise comparisons) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.